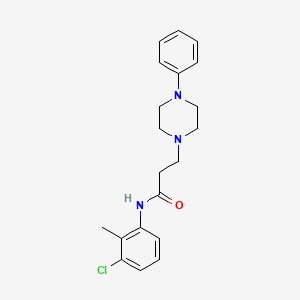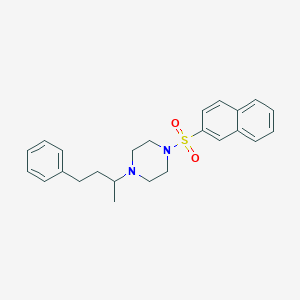![molecular formula C22H27FN2O9S B3943961 1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3943961.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been found to modulate the expression of genes that are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. Some of the most significant effects include:
1. Induction of Apoptosis: This compound has been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
2. Inhibition of Angiogenesis: Studies have shown that this compound can inhibit the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
3. Neuroprotection: This compound has been found to protect neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has several advantages and limitations for lab experiments. Some of the most significant advantages include:
1. Potent
Actividad Biológica
This compound has been found to exhibit potent biological activity, making it a promising candidate for drug development.
2. Versatility: This compound has been found to have applications in various fields of scientific research, making it a versatile compound.
Some of the limitations of this compound include:
1. Limited Availability: This compound is not widely available, and its synthesis can be challenging and time-consuming.
2. Lack of Clinical Data: While this compound has shown promising results in preclinical studies, there is currently a lack of clinical data to support its use in humans.
Direcciones Futuras
There are several future directions for research on 1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. Some of the most promising areas of research include:
1. Drug Development: This compound has shown promising results in preclinical studies, and there is potential for its use in the development of new drugs for cancer and neurological disorders.
2. Mechanistic Studies: More research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
3. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its potent biological activity and versatility make it a promising candidate for drug development, but more research is needed to fully understand its mechanism of action and its effects on humans.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising areas of research include:
1. Cancer Treatment: Studies have shown that this compound has potent anticancer activity and can induce apoptosis in cancer cells. It has been found to be particularly effective against breast cancer, lung cancer, and leukemia.
2. Neurological Disorders: This compound has been found to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: This compound has been found to have vasodilatory effects and can improve blood flow in the cardiovascular system. It has also been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S.C2H2O4/c1-26-18-9-4-15(19(27-2)20(18)28-3)14-22-10-12-23(13-11-22)29(24,25)17-7-5-16(21)6-8-17;3-1(4)2(5)6/h4-9H,10-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWSKZIZOZTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B3943883.png)
![2-{[(4-propylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3943889.png)
![6-[(4-biphenylyloxy)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3943895.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B3943901.png)

![1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B3943910.png)

![2-{[(methylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B3943916.png)
![4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B3943924.png)
![1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine](/img/structure/B3943938.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3943950.png)
![3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3943958.png)
